molecular formula C21H14ClN5O4 B2949811 4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide CAS No. 1005304-34-6

4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide

Cat. No.: B2949811
CAS No.: 1005304-34-6
M. Wt: 435.82
InChI Key: CPPFIEZKYQOXLG-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide is an organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms

Mechanism of Action

Target of Action

It’s known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, altering the target’s function and leading to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the compounds bind to, and the downstream effects can include a variety of cellular responses .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials, such as 2-aminopyridine and an aldehyde, followed by cyclization and chlorination reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include amino derivatives, substituted benzamides, and other functionalized heterocyclic compounds. These products can have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and nitrobenzamide analogs. Examples include:

Uniqueness

The uniqueness of 4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

4-chloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O4/c1-12-24-19-16(3-2-10-23-19)21(29)26(12)15-7-5-14(6-8-15)25-20(28)13-4-9-17(22)18(11-13)27(30)31/h2-11H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPFIEZKYQOXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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